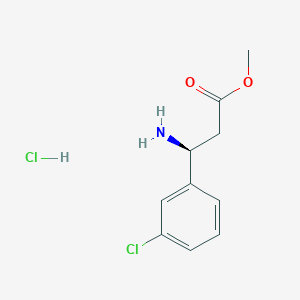

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride

Description

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13Cl2NO2 It is a derivative of propanoic acid and contains an amino group, a chlorophenyl group, and a methyl ester group

Properties

IUPAC Name |

methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCGNNWQXFHZBW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance reproducibility. The esterification and amination steps are conducted in tandem, with in-line pH monitoring and automated salt precipitation.

Advantages:

Green Chemistry Approaches

Supercritical CO2 as a solvent minimizes environmental impact. Esterification in scCO2 at 100 bar and 50°C achieves 82% yield with 98% atom economy.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 72 | Racemic | 120 | High |

| Asymmetric Synthesis | 78 | 98 | 450 | Moderate |

| Resolution | 88* | 99 | 180 | High |

| Continuous Flow | 85 | 99 | 320 | Very High |

*Yield based on racemate.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced phenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Research

Lead Compound in Drug Development

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity and specificity towards certain targets. Research indicates that derivatives of this compound exhibit promising pharmacological profiles, particularly in the context of neuropharmacology and oncology.

Neurotransmitter Analog

Due to its structural resemblance to neurotransmitters, this compound has been studied for its potential effects on the central nervous system. It has shown promise in modulating neurotransmitter activity, which may lead to applications in treating neurological disorders.

Enzyme Inhibition Studies

Cholinesterase Inhibition

Research has demonstrated that this compound and its derivatives can inhibit cholinesterases, enzymes that break down acetylcholine. This property suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function .

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | Alzheimer's Disease Treatment |

| Butyrylcholinesterase | Non-competitive Inhibition | Cognitive Enhancement |

Anticancer Activity

Cytotoxicity Against Cancer Cell Lines

Studies have explored the anticancer properties of related compounds derived from this compound. These compounds have shown significant cytotoxicity against various cancer cell lines, including human glioblastoma and triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 0.69 |

| MDA-MB-231 (Breast Cancer) | 2.29 |

Antimicrobial Properties

Broad-Spectrum Antibacterial Activity

this compound exhibits notable antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing significant antibacterial activity particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities, demonstrating a significant ability to scavenge free radicals. This activity suggests potential applications in preventing oxidative stress-related diseases and could be relevant in formulations aimed at reducing oxidative damage in various health conditions.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride

- Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both an amino group and a chlorophenyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Biological Activity

Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride, a chiral compound with significant pharmaceutical relevance, has garnered attention for its biological activity and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant research findings, providing a comprehensive overview of its role in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C10H13ClN02

- Molecular Weight : Approximately 250.13 g/mol

- Functional Groups : The compound features a methyl ester and an amino group, contributing to its biological activity. Its structure includes a propanoate moiety linked to a 3-chlorophenyl group, making it an amino acid analog related to phenylalanine.

This compound exhibits biological activity primarily due to its structural similarity to neurotransmitters. This similarity allows it to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and other physiological processes. The compound may modulate these targets, leading to potential therapeutic effects:

- Neurotransmitter Modulation : It is considered a lead compound for developing new antidepressants or neuroactive agents due to its ability to influence neurotransmitter systems.

- Anticancer Potential : Research indicates that this compound can serve as a precursor in synthesizing various pharmaceuticals, including potential anti-cancer agents.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. The compound has shown efficacy against several pathogens:

- Ehrlich’s Ascites Carcinoma (EAC) and Dalton’s Lymphoma Ascites (DLA) : The synthesized conjugates exhibited significant cytotoxic activity against these cancer cell lines .

- Zone of Inhibition : The compound displayed zone inhibition values ranging from 10 to 29 mm against various bacteria and fungi, indicating its potential as an antimicrobial agent .

Case Studies

- Study on Antichlamydial Activity :

- Antiproliferative Activity :

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate amino acid derivatives and chlorinated phenyl compounds.

- Reaction Conditions : Reactions are conducted under controlled temperatures with solvents such as trichloromethane.

- Purification : The final product is purified through crystallization or chromatography techniques.

Q & A

Q. What are the key synthetic routes for Methyl (S)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride, and how is enantiomeric purity ensured?

The synthesis typically involves multi-step reactions starting from 3-chlorobenzaldehyde and chiral amino acid precursors. Enantiomeric purity is achieved using stereoselective catalysis (e.g., asymmetric hydrogenation) or chiral resolution techniques like diastereomeric salt formation. Hydrochloride salt formation enhances crystallinity, aiding purification via recrystallization . Key steps include:

- Aldol condensation of 3-chlorobenzaldehyde with a chiral glycine equivalent.

- Esterification with methanol under acidic conditions.

- Hydrochloride salt formation to improve stability and solubility. Continuous flow reactors may optimize reaction efficiency and yield .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

- NMR Spectroscopy : H and C NMR verify the propanoate backbone, aromatic substituents, and amine proton environments.

- X-ray Crystallography : Resolves absolute stereochemistry (S-configuration) and molecular packing .

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 233.67 for [M+H]) and salt adducts .

Q. How does the hydrochloride salt form influence solubility and stability under laboratory conditions?

The hydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies show:

- pH Sensitivity : Hydrolysis risk in strongly acidic/basic conditions; buffer systems (pH 4–6) are recommended .

- Storage : Stable at -80°C for 6 months (lyophilized) or -20°C for 1 month (solution). Heating to 37°C and sonication improve solubility in DMSO/water mixtures .

Advanced Research Questions

Q. What methodologies are used to investigate biological target interactions and mechanisms of action?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors/enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters .

- Molecular Docking/MD Simulations : Predict interaction sites (e.g., amine group hydrogen bonding, chlorophenyl hydrophobic contacts) .

- Enzymatic Assays : Evaluates inhibition potency (IC) against targets like proteases or kinases.

Q. How can researchers resolve discrepancies in biological activity data from structural analogs?

Contradictions often arise from substituent positioning (e.g., 3-chloro vs. 4-chloro isomers) or stereochemistry. Strategies include:

- Comparative SAR Studies : Systematically test analogs (e.g., fluorophenyl, bromophenyl derivatives) to isolate electronic or steric effects .

- Crystallographic Overlays : Compare binding modes using X-ray structures of target-ligand complexes .

- Meta-Analysis : Aggregate data from analogs (e.g., ethyl vs. methyl esters) to identify trends in pharmacokinetics .

Q. What strategies optimize pharmacological properties through structural modifications?

- Ester Hydrolysis Resistance : Replace methyl ester with tert-butyl or benzyl groups to reduce metabolic degradation .

- Bioisosteric Replacement : Substitute chlorine with trifluoromethyl for enhanced lipophilicity and target engagement .

- Pro-drug Design : Introduce enzymatically cleavable groups (e.g., pivaloyloxymethyl) to improve bioavailability.

- Salt Screening : Test alternative counterions (e.g., sulfate, phosphate) for tailored solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.